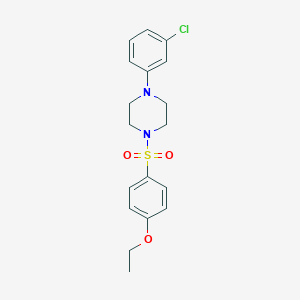![molecular formula C16H15ClN4O B273607 8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine is a chemical compound with the molecular formula C16H15ClN4O and a molecular weight of 314.77 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a piperidine ring and a pyrimidine moiety. The reaction conditions often include the use of a chlorinating agent to introduce the chlorine atom at the 8th position of the benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like chlorine (Cl2) and bromine (Br2), and alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the benzoxazepine ring .
Aplicaciones Científicas De Investigación
8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: This compound shares a similar structure but differs in the arrangement of the rings and functional groups.
8-Chloro-4-(1-piperidinyl)pyrimido[4,5-b][1,4]benzoxazepine: This is a closely related compound with slight variations in the chemical structure.
Uniqueness
8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine is unique due to its specific arrangement of the piperidine, pyrimidine, and benzoxazepine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H15ClN4O |
|---|---|
Peso molecular |
314.77 g/mol |
Nombre IUPAC |
8-chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine |
InChI |
InChI=1S/C16H15ClN4O/c17-12-4-5-13-11(8-12)9-18-14-15(19-10-20-16(14)22-13)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2 |
Clave InChI |
WEOVRRATIGZAQZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C3C(=NC=N2)OC4=C(C=C(C=C4)Cl)C=N3 |
SMILES canónico |
C1CCN(CC1)C2=C3C(=NC=N2)OC4=C(C=C(C=C4)Cl)C=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)

![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)
![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)

